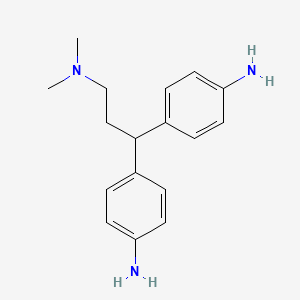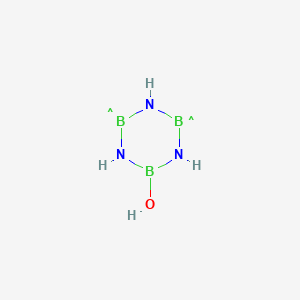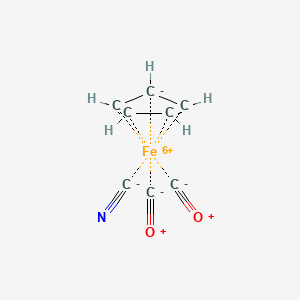
Iron,cyanodicarbonyl-pi-cyclopentadienyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, cyanodicarbonyl-pi-cyclopentadienyl is an organometallic compound that features a cyclopentadienyl ligand bound to an iron center, along with two carbonyl groups and a cyanide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron, cyanodicarbonyl-pi-cyclopentadienyl typically involves the reaction of cyclopentadienyl iron dicarbonyl dimer with cyanide sources. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with sodium cyanide in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of iron, cyanodicarbonyl-pi-cyclopentadienyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Iron, cyanodicarbonyl-pi-cyclopentadienyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl and cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(I) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron, cyanodicarbonyl-pi-cyclopentadienyl has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in bioinorganic chemistry studies.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which iron, cyanodicarbonyl-pi-cyclopentadienyl exerts its effects involves coordination to target molecules through its ligands. The iron center can undergo redox reactions, facilitating electron transfer processes. The carbonyl and cyanide ligands play crucial roles in stabilizing the compound and enabling its reactivity. Molecular targets include enzymes and other metalloproteins, where the compound can modulate their activity through coordination and redox interactions .
Comparación Con Compuestos Similares
Iron, cyanodicarbonyl-pi-cyclopentadienyl can be compared with other similar compounds such as:
Cyclopentadienyliron dicarbonyl dimer: This compound has a similar structure but lacks the cyanide ligand, resulting in different reactivity and applications.
Cyclopentadienyliron tricarbonyl: This compound contains an additional carbonyl ligand, which affects its electronic properties and reactivity.
Cyclopentadienyliron phosphine complexes: These complexes feature phosphine ligands instead of carbonyl or cyanide, leading to distinct catalytic and coordination properties.
Iron, cyanodicarbonyl-pi-cyclopentadienyl stands out due to its unique combination of ligands, which confer specific reactivity and stability, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H5FeNO2+4 |
|---|---|
Peso molecular |
202.98 g/mol |
Nombre IUPAC |
carbon monoxide;cyclopenta-1,3-diene;iron(6+);cyanide |
InChI |
InChI=1S/C5H5.CN.2CO.Fe/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q2*-1;;;+6 |
Clave InChI |
OGNOUGLKJJOONL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


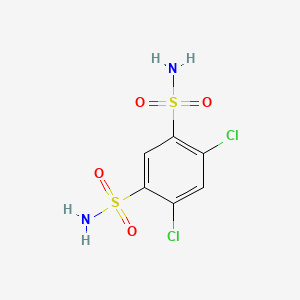
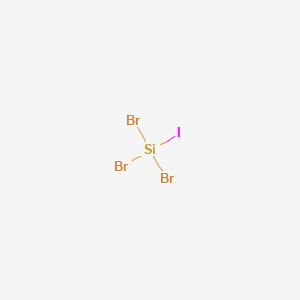
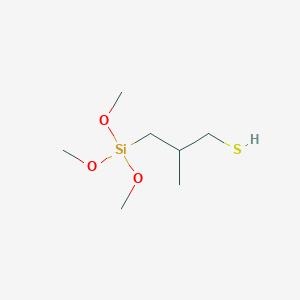
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)


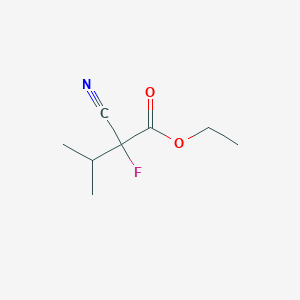

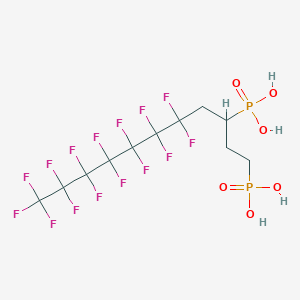

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

